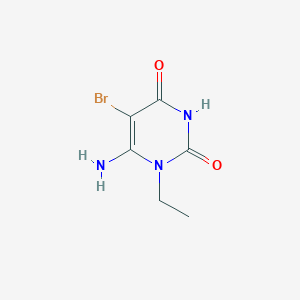

6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-amino-5-bromo-1-ethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-2-10-4(8)3(7)5(11)9-6(10)12/h2,8H2,1H3,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZWWTRLSAYQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)NC1=O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362950 | |

| Record name | 6-Amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818669 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

131598-61-3 | |

| Record name | 6-Amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

An In-depth Technical Guide to the Synthesis of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

This guide provides a comprehensive overview and detailed protocols for the , a substituted uracil derivative of interest to researchers in medicinal chemistry and drug development. The narrative emphasizes the rationale behind procedural steps, ensuring both clarity and reproducibility for professionals in the field.

Introduction: The Significance of Substituted Uracils

Uracil and its derivatives are fundamental scaffolds in medicinal chemistry due to their presence in nucleic acids and their ability to act as precursors for a wide array of bioactive heterocyclic compounds.[1] Specifically, 5- and 6-aminouracils are versatile starting materials for synthesizing molecules with potential therapeutic applications, including antimicrobial, anticancer, and antiviral properties.[1] The target molecule, this compound, incorporates three key features: the core uracil ring, an activating amino group at the C6 position, and a bromine atom at the C5 position, making it a valuable intermediate for further functionalization and drug discovery efforts.

Overall Synthetic Strategy

The synthesis of the target compound is efficiently achieved via a two-step process. The strategy involves first constructing the N1-ethylated uracil core, followed by a regioselective bromination at the C5 position. The C6-amino group plays a crucial role, as its electron-donating nature activates the pyrimidine ring, directing the electrophilic bromine to the adjacent C5 position.

Caption: High-level overview of the two-step synthetic pathway.

Part 1: Synthesis of Precursor 6-Amino-1-ethyluracil

The foundational step is the construction of the 6-amino-1-ethyluracil ring system. This is accomplished through a variation of the classic Traube pyrimidine synthesis, which involves the condensation of a urea derivative with a compound containing a dicarbonyl or equivalent functionality.

Principle and Rationale

The Traube synthesis is a robust method for creating the pyrimidine core.[2][3] In this protocol, N-ethylurea is condensed with ethyl cyanoacetate. The reaction is base-catalyzed, typically using sodium ethoxide, which deprotonates the α-carbon of ethyl cyanoacetate, creating a potent nucleophile. This anion attacks one of the carbonyl groups of ethylurea, initiating a cascade of intramolecular reactions that culminate in the formation of the stable, aromatic pyrimidine ring.

Detailed Experimental Protocol: Synthesis of 6-Amino-1-ethyluracil

This protocol is adapted from established methods for synthesizing N-substituted 6-aminouracils.[2][4]

-

Preparation of Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂) to prepare a fresh solution of sodium ethoxide.

-

Reaction Setup: To the sodium ethoxide solution, add N-ethylurea (1.0 eq).

-

Addition of Cyanoacetate: Add ethyl cyanoacetate (1.0 eq) dropwise to the mixture with vigorous stirring.

-

Condensation and Cyclization: Heat the reaction mixture to reflux and maintain for 6-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mixture may become a thick slurry.

-

Work-up and Isolation: After cooling to room temperature, add hot water to dissolve the resulting sodium salt. Neutralize the solution carefully with glacial acetic acid to a pH of approximately 6.[2][3]

-

Purification: The precipitated product, 6-amino-1-ethyluracil, is collected by filtration, washed with cold water and ethanol, and then dried under vacuum to yield the pure precursor.

Part 2: Regioselective Bromination of 6-Amino-1-ethyluracil

This step introduces the bromine atom at the C5 position, a classic example of electrophilic aromatic substitution on an electron-rich heterocyclic system.

Principle and Rationale

The C6-amino group is a strong activating group that increases the electron density of the pyrimidine ring, particularly at the ortho (C5) and para (N3) positions. The C5 position is sterically accessible and electronically favored for electrophilic attack. The reaction is performed in acetic acid, a polar protic solvent that can solvate the ions formed during the reaction. Sodium acetate is added as a base to buffer the hydrobromic acid (HBr) that is generated as a byproduct, preventing potential side reactions.[4]

Caption: Key stages in the electrophilic bromination mechanism.

Detailed Experimental Protocol: Synthesis of 6-Amino-5-bromo-1-ethyluracil

This protocol is directly adapted from the successful bromination of the analogous 6-amino-1-phenyluracil.[4]

-

Dissolution: In a suitable reaction flask, dissolve 6-amino-1-ethyluracil (1.0 eq) in glacial acetic acid with heating to form a clear solution.

-

Buffer Addition: Add anhydrous sodium acetate (1.3 eq) to the solution and stir until dissolved.

-

Temperature Control: Cool the mixture to approximately 65-70 °C.

-

Bromine Addition: With vigorous stirring, add a solution of bromine (2.1 eq) in glacial acetic acid dropwise over 10-15 minutes. Maintain the temperature during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 15-20 hours. A precipitate will form as the reaction progresses.

-

Isolation and Purification: Collect the solid product by filtration. Wash the filter cake sequentially with glacial acetic acid and then with water to remove impurities. The final product can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.[4]

Quantitative Data and Characterization

The following table summarizes the key quantitative aspects of the synthesis, with expected yields based on analogous reactions reported in the literature.

| Step | Reactants | Product | Solvent / Reagents | Typical Yield | Reference for Analogy |

| 1 | N-Ethylurea, Ethyl Cyanoacetate | 6-Amino-1-ethyluracil | EtOH / NaOEt | 65-80% | [2] |

| 2 | 6-Amino-1-ethyluracil | 6-Amino-5-bromo-1-ethyluracil | AcOH / Br₂, NaOAc | 60-70% | [4] |

Expected Characterization:

-

Melting Point: Should be a sharp, defined melting point upon recrystallization.

-

¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), exchangeable protons for the NH₂ and N3-H groups, and the absence of the C5-H proton signal that was present in the precursor.

-

Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to ⁷⁹Br and ⁸¹Br).

Safety and Handling

-

Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a lab coat. Have a bromine neutralizing agent (e.g., sodium thiosulfate solution) readily available.

-

Sodium Metal: Reacts violently with water. Handle under an inert atmosphere or in a dry environment.

-

Acetic Acid: Corrosive and causes burns. Use in a fume hood and wear appropriate PPE.

-

General Precautions: Standard laboratory safety practices should be followed, including the use of safety glasses at all times.

Conclusion

The can be reliably executed through a two-step sequence involving a Traube condensation to form the uracil core, followed by a highly regioselective electrophilic bromination. The procedures outlined in this guide are based on well-established chemical principles and protocols from peer-reviewed literature, providing a solid foundation for researchers to produce this valuable synthetic intermediate.

References

-

Aly, A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]

-

Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. Available at: [Link]

-

Dickey, J. B., & Gray, A. R. (1955). 5,6-Diaminouracil hydrochloride. Organic Syntheses, 35, 39. Available at: [Link]

Sources

An In-depth Technical Guide on 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Foreword

Intended for an audience of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione. This document delves into the core chemical properties, synthesis, reactivity, and applications of this important heterocyclic compound. By synthesizing technical data with practical insights, this guide aims to be an essential resource for those working with this versatile chemical building block.

Core Chemical Identity and Properties

This compound is a substituted pyrimidinedione, a class of compounds that are foundational in medicinal chemistry. Pyrimidines are essential components of nucleic acids, and their derivatives have been extensively explored for therapeutic applications, including anticancer and antiviral agents.[1][2]

Molecular Structure and Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₈BrN₃O₂

-

Molecular Weight: 249.05 g/mol

-

SMILES: CCN1C(=O)C(=C(C(=O)N1)N)Br

Physicochemical Characteristics

A summary of the key physicochemical properties is presented in the table below. Understanding these properties is crucial for handling, storage, and application in synthetic protocols.

| Property | Value |

| Physical Form | Light yellow or white to off-white solid/crystalline powder. |

| Melting Point | Not available. |

| Boiling Point | Not available. |

| Solubility | No data available. |

| Storage Temperature | 0-5°C is recommended for storage. |

Synthesis and Manufacturing

The synthesis of this compound is a critical aspect of its utility. The general synthetic approach involves the bromination of a 6-aminouracil derivative.

Synthetic Workflow

A typical synthetic route is outlined below. The starting material, a 5,6-diaminouracil derivative, undergoes a reaction to yield the target compound.[1]

Caption: Synthetic pathway for related aminopyrimidine-2,4-diones.[1]

Causality in Experimental Choices: The use of N-bromosuccinimide (NBS) or bromine in a suitable solvent like DMF or acetic acid is a common method for the bromination of uracil derivatives. The choice of solvent and brominating agent can influence the reaction rate and selectivity. The purification step, often involving recrystallization, is essential to remove unreacted starting materials and byproducts to ensure the high purity of the final compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is centered around the bromine and amino functional groups, making it a versatile intermediate in organic synthesis.

Key Reactions

-

Suzuki-Miyaura Coupling: The bromo group at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents. This is a powerful tool for generating molecular diversity.

-

Nucleophilic Substitution: The amino group can act as a nucleophile, participating in reactions to form new carbon-nitrogen bonds.

Applications in Drug Discovery

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Substituted aminopyrimidine-2,4-diones have been investigated as potential dual-target inhibitors of BRD4 and PLK1, which are implicated in cancer.[1] The ability to functionalize the pyrimidine core makes this scaffold attractive for the development of targeted therapies.

Safety and Handling

Proper handling and storage are paramount to ensure safety in the laboratory.

Hazard Identification

Based on available safety data for similar compounds, this compound may cause skin and eye irritation.[7][8] Inhalation of dust should be avoided.[8][9]

Recommended Handling Procedures

Caption: Recommended safety and handling workflow.

Self-Validating Protocol: Adherence to this protocol minimizes exposure and risk. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.[7][8][9] In case of contact with eyes, rinse cautiously with water for several minutes.[7][9] If on skin, wash with plenty of soap and water.[7][9] If inhaled, move the person to fresh air.[7][9]

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and isotopic distribution, which is characteristic for bromine-containing compounds.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as C=O, N-H, and C-N bonds.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important intermediate for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, offering a solid foundation for researchers and drug development professionals.

References

A consolidated list of sources cited throughout this document is provided below for verification and further reading.

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH. [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH. [Link]

Sources

- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 131598-61-3 [chemicalbook.com]

- 4. 131598-61-3|this compound|BLD Pharm [bldpharm.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. aaronchem.com [aaronchem.com]

An In-Depth Technical Guide to 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, a detailed synthetic pathway, its structural and physicochemical properties, and its emerging potential in the development of novel therapeutic agents.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound

This name precisely describes the molecular architecture: a pyrimidine-2,4(1H,3H)-dione core, commonly known as a uracil ring system, substituted with an amino group at the 6-position, a bromine atom at the 5-position, and an ethyl group at the 1-position of the heterocyclic ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is rooted in the chemical reactivity of the uracil scaffold. The primary synthetic route involves the electrophilic bromination of a 6-aminouracil precursor. While the specific experimental details for the ethyl derivative are detailed in a 1990 publication by Rybar, et al., the general methodology can be understood from analogous reactions.[1]

The synthesis commences with the preparation of the precursor, 6-amino-1-ethyluracil. This is typically achieved through the condensation of N-ethylurea with an appropriate three-carbon component like cyanoacetic acid or its esters.

The subsequent and crucial step is the regioselective bromination at the C5 position of the uracil ring. The electron-donating amino group at the C6 position activates the ring, making the C5 position susceptible to electrophilic attack.

Synthetic Pathway:

Caption: Synthetic pathway for this compound.

Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the bromination of a structurally similar compound, 6-amino-1-phenyluracil, and should be optimized for the synthesis of the target molecule.

Materials:

-

6-amino-1-ethyluracil

-

Glacial Acetic Acid

-

Sodium Acetate

-

Bromine

Procedure:

-

A solution of 6-amino-1-ethyluracil is prepared in glacial acetic acid and brought to a gentle boil.

-

Sodium acetate is added to the boiling solution.

-

The mixture is then cooled to approximately 65-70°C.

-

A solution of bromine in glacial acetic acid is added dropwise with vigorous stirring over a period of 10-15 minutes.

-

The reaction mixture is stirred at room temperature for several hours to allow for the completion of the reaction.

-

The resulting precipitate is collected by filtration, washed sequentially with cold acetic acid and water, and then dried.

-

Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to yield the purified this compound.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems.

| Property | Value |

| Molecular Formula | C₆H₈BrN₃O₂ |

| Molecular Weight | 234.05 g/mol |

| CAS Number | 131598-61-3 |

| Appearance | Expected to be a solid |

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl Group (N1-CH₂CH₃): A quartet signal for the methylene protons (-CH₂-) and a triplet signal for the methyl protons (-CH₃).

-

Amino Group (-NH₂): A broad singlet, the chemical shift of which can be solvent-dependent.

-

Amide Proton (N3-H): A singlet, which may also be broad.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbons (C2 & C4): Two distinct signals in the downfield region, characteristic of amide carbonyls.

-

C5-Br: A signal for the carbon atom attached to the bromine.

-

C6-NH₂: A signal for the carbon atom attached to the amino group.

-

Ethyl Group Carbons: Two signals corresponding to the methylene and methyl carbons.

IR (Infrared) Spectroscopy:

-

N-H Stretching: Characteristic stretching vibrations for the amino and amide groups.

-

C=O Stretching: Strong absorption bands corresponding to the two carbonyl groups in the uracil ring.

-

C-Br Stretching: A vibration in the fingerprint region.

Mass Spectrometry (MS):

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) of approximately equal intensity.

Applications in Drug Development

The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromine atom at the C5 position and an amino group at the C6 position can significantly influence the biological activity of the molecule.

Brominated organic compounds are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial properties. The bromine atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. It can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

The 6-amino substituent provides a key hydrogen bond donor and acceptor site, which can be crucial for interactions with biological targets such as enzymes and receptors.

Derivatives of 6-aminouracil have been investigated for a variety of therapeutic applications, including as:

-

Anticancer Agents: By interfering with nucleic acid metabolism or other cellular signaling pathways.

-

Antiviral Agents: Acting as nucleoside analogs that inhibit viral replication.

-

Enzyme Inhibitors: Targeting specific enzymes involved in disease processes.

The specific compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with tailored biological activities. Its structural features make it an attractive starting point for the development of new drug candidates.

Conclusion

This compound is a well-defined chemical entity with a clear synthetic pathway. Its structural features, particularly the presence of the bromine atom and the amino group on the uracil core, make it a compound of significant interest for further investigation in the field of drug discovery and development. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this and related pyrimidine derivatives in their work.

References

- Rybar, A., Hesek, D., Szemes, F., Alfoeldi, J., & Tegza, M. (1990).

Sources

biological activity of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

An In-depth Technical Guide to the Biological Activity of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Substituted Uracil Analogue

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including natural nucleobases and synthetic drugs. Within this class, 6-aminouracil derivatives have emerged as privileged structures, demonstrating a remarkable diversity of pharmacological activities. The strategic introduction of substituents onto this core can profoundly modulate its biological profile. This guide focuses on the specific analogue, this compound, a molecule that, while not extensively studied itself, belongs to a family of compounds with significant therapeutic promise.

The presence of a bromine atom at the 5-position is particularly noteworthy. 5-Bromouracil is a well-known analogue of thymine that can be incorporated into DNA, leading to mutations, a property that has been exploited in experimental mutagenesis and cancer therapy.[1] The 6-amino group and the 1-ethyl substituent further contribute to the molecule's unique chemical character and potential for specific biological interactions.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the anticipated biological activities of this compound. By synthesizing data from closely related analogues, we will explore its potential in oncology, virology, and microbiology, and provide a framework for its experimental evaluation.

Chemical and Physicochemical Profile

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₈BrN₃O₂

-

Molecular Weight: 246.05 g/mol

-

CAS Number: Not available for this specific compound, but the parent compound 5-bromo-6-aminouracil has a CAS number of 6312-73-8.

Synthesis Strategy

The synthesis of this compound can be envisioned through established methods for the derivatization of the uracil core. A plausible synthetic route would involve the bromination of 6-amino-1-ethyluracil. The starting material, 6-amino-1-ethyluracil, can be prepared by the reaction of ethylurea with cyanoacetic acid.

Caption: Plausible synthetic route for this compound.

Anticipated Biological Activities: A Landscape of Therapeutic Potential

The can be inferred from the extensive research on its structural components: the 6-aminouracil core, the 5-bromo substituent, and N-alkylation.

Anticancer Activity

Derivatives of 6-aminouracil have demonstrated significant potential as anticancer agents.[2][3] The introduction of a 5-bromo substituent can further enhance this activity.

2.1.1. Dual-Target Inhibition of BRD4 and PLK1

Recent studies have identified novel aminopyrimidine-2,4-diones as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1).[4] Both BRD4 and PLK1 are crucial regulators of cell cycle progression and are often overexpressed in cancer cells. A derivative, compound 7, showed potent inhibitory activity against both BRD4 and PLK1, leading to apoptosis and cell cycle arrest at the G2/M phase.[4] Given the structural similarities, this compound may exhibit a similar mechanism of action.

Caption: Proposed dual-inhibition mechanism targeting BRD4 and PLK1.

2.1.2. Inhibition of DNA Polymerase

6-Anilinouracils, which are structurally related to the target compound, have been shown to be potent inhibitors of DNA polymerase IIIC in Gram-positive bacteria.[5] This suggests that 6-aminouracil derivatives could also target human DNA polymerases, which are essential for cancer cell proliferation.

Antiviral Activity

Pyrimidine nucleoside analogues are a well-established class of antiviral drugs.[6] The mechanism of action often involves intracellular phosphorylation to the corresponding 5'-triphosphates, which then act as terminator substrates for viral polymerases.[6] While this compound is not a nucleoside, its structural resemblance to pyrimidine bases suggests it could interfere with viral replication. A series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives have been synthesized and evaluated for their antiviral activity, with some showing activity against various virus strains, albeit close to their toxicity threshold.[7]

Antimicrobial Activity

6-Aminouracil derivatives have been reported to possess antibacterial activity, particularly against Gram-positive organisms.[5] The mode of action for some of these compounds is the inhibition of DNA polymerase IIIC.[5] The broad biological activities of 6-aminouracil derivatives also include antimicrobial properties.[2]

Enzyme Inhibition

Beyond cancer-related kinases and polymerases, 6-aminouracil derivatives have been found to inhibit other enzymes. For instance, certain derivatives exhibit a strong inhibitory action against adenosine-3',5'-cyclic phosphate phosphodiesterase, leading to pharmacological effects such as diuretic and platelet aggregation inhibitory actions.[8]

Mutagenic Potential

5-Bromouracil is a known mutagen that acts as an analogue of thymine.[1] It can be incorporated into DNA and, due to tautomeric shifts, can mispair with guanine instead of adenine during DNA replication, leading to a T:A to C:G transition mutation. This property could contribute to its cytotoxic effects against cancer cells but also raises concerns about its potential genotoxicity in normal cells.

Structure-Activity Relationships (SAR)

The biological activity of 6-aminouracil derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.

-

N1 and N3 Positions: Alkylation at the N1 and N3 positions can influence the compound's solubility, cell permeability, and interaction with target proteins. The 1-ethyl group in the target compound is expected to enhance its lipophilicity.

-

C5 Position: The substituent at the C5 position is critical for activity. The 5-bromo group, as discussed, can confer mutagenic properties and may also be involved in specific interactions within the binding pocket of target enzymes.

-

C6 Position: The 6-amino group is a key feature of this class of compounds and is often essential for their biological activity. Modifications to this group can significantly alter the pharmacological profile.

Experimental Protocols for Biological Evaluation

To empirically determine the , a series of in vitro assays are recommended.

Anticancer Activity Workflow

Caption: A streamlined workflow for the in vitro evaluation of anticancer activity.

4.1.1. Cell Viability Assay (SRB Assay)

-

Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with sulforhodamine B (SRB) solution.

-

Measurement: Solubilize the bound dye and measure the absorbance at 510 nm.

-

Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antiviral Plaque Reduction Assay

-

Cell Seeding: Plate susceptible host cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cells with a known titer of the virus for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization: Fix and stain the cells to visualize and count the plaques.

-

Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (EC50).

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: Prepare a serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions for the growth of the microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary of Related Compounds

The following table summarizes the reported biological activities of some 6-aminouracil derivatives from the literature.

| Compound Class | Biological Activity | Target/Assay | Reported Potency (IC50/MIC) | Reference |

| 5-Aryl ethylidene aminopyrimidine-2,4-diones | Anticancer | BRD4/PLK1 Inhibition | 0.029 - 0.141 µM | [4] |

| 6-Anilinouracils | Antibacterial | DNA Polymerase IIIC | Varies with substituents | [5] |

| 6-Aminouracil derivatives | Phosphodiesterase Inhibition | Adenosine-3',5'-cyclic phosphate phosphodiesterase | Not specified | [8] |

| 2-Amino-5-bromo-4(3H)-pyrimidinones | Antiviral | Various virus strains | Active near toxicity threshold | [7] |

Conclusion and Future Perspectives

While direct experimental data for this compound is not yet available, a comprehensive analysis of its structural analogues strongly suggests a rich potential for diverse biological activities. The combination of the 6-aminouracil scaffold, a 5-bromo substituent, and a 1-ethyl group positions this molecule as a promising candidate for investigation in several therapeutic areas, most notably oncology.

Future research should focus on the synthesis of this compound and its systematic evaluation using the experimental protocols outlined in this guide. Mechanistic studies will be crucial to elucidate its mode of action at the molecular level. Furthermore, the exploration of a broader range of N1 and N3 substituents, as well as modifications at the 6-amino position, could lead to the discovery of new derivatives with enhanced potency and selectivity. The insights gained from such studies will undoubtedly contribute to the expanding landscape of pyrimidine-based therapeutics.

References

- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.

- Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.

- New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI.

- Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth.

- Synthesis of 6‐amino‐1,3‐dimethylpyrimidine‐2,4(1H,3H)‐dione substituted 4H‐chromene.

- 6-Aminouracil derivatives.

- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.

- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.

- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Publishing.

- 5-Bromouracil. PubChem.

- Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones.

- Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflamm

- Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with C

- This compound. CymitQuimica.

- pyrimidine: it's diverse biological activities and methods of synthesis.

- Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Deriv

-

Pyrrolopyrimidines. Part 5. Reaction of 6Amino1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-diones with 1,3-Diketones. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz_RQ2CsOskrmIHHZRWeIR_2Z3h_8-BFrxT28YeoLNmWka6rPcf7ho6ISQ9VjXR0GCADhixmPBUIUuLaWC0ZglJpEd3C8e4YODhdrwFwpH6rKGwth1jP89WpoKzu8TfNZFqHA1TmjtId2TRro7ZROx2MGCTwkUHq6NYEo97CVQmdtVoxFuviqGxNpoqX6_4WUcSFP5SCoK3bhc3tHjuU-9Bq2e-SaXSp5iNqI2925yl4Lv-i3sfh-uauzcsTz4DhsJ0ewWcKJv7-9aPbra_EPY6SgT0d2HKjnHp6I=]([Link]

Sources

- 1. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity [mdpi.com]

- 7. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3923807A - 6-Aminouracil derivatives - Google Patents [patents.google.com]

Spectroscopic Characterization of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione: A Technical Guide

Introduction

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives hold a significant position due to their diverse pharmacological activities. 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione is a halogenated uracil derivative with potential applications in the synthesis of novel therapeutic agents. The strategic placement of the bromine atom and the ethyl group offers avenues for further chemical modification, making it a valuable scaffold in drug discovery programs. Accurate and comprehensive characterization of such molecules is paramount for quality control, reaction monitoring, and the elucidation of structure-activity relationships (SAR).

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide, grounded in established spectroscopic principles and data from structurally related analogs, serves as a predictive reference for researchers.[1][2]

Molecular Structure and Properties

IUPAC Name: this compound CAS Number: 131598-61-3[3][4] Molecular Formula: C₆H₈BrN₃O₂[3] Molecular Weight: 234.05 g/mol [3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for the title compound are detailed below.

¹H NMR (Proton NMR)

The expected proton NMR spectrum will provide characteristic signals for the ethyl group, the amino protons, and the N-H proton of the pyrimidine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | N³-H |

| ~6.5 - 7.5 | Singlet (broad) | 2H | -NH₂ |

| ~3.9 - 4.1 | Quartet | 2H | -CH₂ CH₃ |

| ~1.2 - 1.4 | Triplet | 3H | -CH₂CH₃ |

Interpretation and Rationale:

-

The N³-H proton is expected to appear as a broad singlet in the downfield region (δ 11.0-12.0 ppm) due to its acidic nature and potential for hydrogen bonding. This peak would be exchangeable with D₂O.[1]

-

The amino (-NH₂) protons are also anticipated to be broad and D₂O exchangeable, appearing in the range of δ 6.5-7.5 ppm. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

-

The methylene protons (-CH₂-) of the ethyl group will present as a quartet due to coupling with the adjacent methyl protons.

-

The methyl protons (-CH₃) of the ethyl group will appear as a triplet, resulting from coupling with the neighboring methylene protons.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will reveal six distinct carbon signals corresponding to the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C 4=O |

| ~155 | C 6-NH₂ |

| ~151 | C 2=O |

| ~95 | C 5-Br |

| ~40 | -C H₂CH₃ |

| ~13 | -CH₂C H₃ |

Interpretation and Rationale:

-

The two carbonyl carbons (C2 and C4) are expected to resonate at the most downfield positions due to the strong deshielding effect of the attached oxygen atoms.

-

The C6 carbon , attached to the amino group, will also be in the downfield region.

-

The C5 carbon , bonded to the bromine atom, will be significantly shielded compared to an unsubstituted C5, appearing around δ 95 ppm. This is a characteristic effect of halogen substitution on a double bond in such ring systems.

-

The ethyl group carbons will appear in the upfield region, as is typical for sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (amino and imide) |

| 2980 - 2850 | Medium | C-H stretching (aliphatic) |

| 1720 - 1680 | Strong | C=O stretching (carbonyl) |

| 1650 - 1600 | Strong | N-H bending (amino) and C=C stretching |

| ~1450 | Medium | C-H bending (aliphatic) |

| ~600 | Medium | C-Br stretching |

Interpretation and Rationale:

-

The broad band in the 3400-3200 cm⁻¹ region is characteristic of N-H stretching vibrations from both the amino group and the imide N-H. Hydrogen bonding contributes to the broadness of this peak.[2]

-

The absorptions in the 2980-2850 cm⁻¹ range are due to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group.

-

The strong, sharp peaks between 1720 and 1680 cm⁻¹ are indicative of the carbonyl (C=O) stretching vibrations . The presence of two carbonyl groups may lead to two distinct, or one broad, absorption band in this region.

-

The band around 1650-1600 cm⁻¹ can be attributed to the N-H bending (scissoring) vibration of the primary amine and the C=C stretching of the pyrimidine ring.

-

The absorption at approximately 600 cm⁻¹ is characteristic of the C-Br stretching vibration .

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

| m/z | Relative Abundance | Assignment |

| 233/235 | High | [M]⁺ (Molecular Ion) |

| 205/207 | Moderate | [M - C₂H₄]⁺ |

| 154 | Moderate | [M - Br]⁺ |

Interpretation and Rationale:

-

The most crucial feature in the mass spectrum of a brominated compound is the presence of a pair of peaks for the molecular ion ([M]⁺) with a mass difference of two units (m/z 233 and 235). This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio).[1][5] The observation of this isotopic pattern is a strong confirmation of the presence of a single bromine atom in the molecule.

-

A potential fragmentation pathway involves the loss of ethene (C₂H₄) from the ethyl group, leading to a fragment ion at m/z 205/207, which would also exhibit the characteristic bromine isotopic pattern.

-

Loss of the bromine radical would result in a fragment at m/z 154.

Caption: Predicted key fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Tune and shim the NMR spectrometer to the appropriate nucleus (¹H or ¹³C).

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization:

-

Electron Ionization (EI): Introduce the sample into the ion source, where it is bombarded with a high-energy electron beam. This is a "hard" ionization technique that often leads to extensive fragmentation.

-

Electrospray Ionization (ESI): Infuse the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. This is a "soft" ionization technique that typically results in the observation of the protonated molecule [M+H]⁺.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretation of the expected NMR, IR, and Mass spectra, grounded in the principles of spectroscopic analysis and data from analogous structures, offers a valuable resource for researchers in the field. The provided experimental protocols serve as a practical starting point for the characterization of this and similar pyrimidine derivatives. As with any predictive analysis, experimental verification is the ultimate standard for confirmation.

References

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Institutes of Health (NIH). Available at: [Link]

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]

-

Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. ResearchGate. Available at: [Link]

-

Synthesis of 6‐amino‐1,3‐dimethylpyrimidine‐2,4(1H,3H)‐dione substituted 4H‐chromene. ResearchGate. Available at: [Link]

-

Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica. Available at: [Link]

-

6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. Available at: [Link]

-

Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal. Available at: [Link]

-

Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. MDPI. Available at: [Link]

-

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-bromo-2-propenyl)-. NIST WebBook. Available at: [Link]

-

6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. PubChem. Available at: [Link]

-

Expanded 1 H NMR spectra of C5-H region in diastereomeric mixture of... ResearchGate. Available at: [Link]

Sources

- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 131598-61-3 [chemicalbook.com]

- 5. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide to 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione, a substituted uracil derivative of significant interest in medicinal chemistry. The document details its synthesis, starting from the preparation of the 6-amino-1-ethyluracil precursor to its subsequent electrophilic bromination. The guide delves into the chemical properties and reactivity of the title compound, underpinned by the electronic characteristics of the 6-aminouracil core. Furthermore, it explores the potential applications of this compound as a versatile building block in the development of novel therapeutic agents, drawing on the established biological activities of related pyrimidinedione scaffolds. Detailed, field-proven experimental protocols, characterization data of analogous compounds, and diagrammatic representations of the synthetic workflow are provided to enable researchers to readily synthesize and utilize this valuable chemical entity.

Introduction: The Significance of Substituted Pyrimidinediones in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including nucleobases, vitamins, and a plethora of synthetic drugs.[1] Uracil and its derivatives, in particular, have been extensively explored in drug discovery, leading to the development of antiviral and anticancer agents.[2] The strategic functionalization of the uracil ring at various positions can profoundly influence the molecule's physicochemical properties and its interaction with biological targets.

This compound, also known as 6-amino-5-bromo-1-ethyluracil, belongs to a class of compounds that combines several key features for potential pharmacological activity. The 6-amino group and the pyrimidine-2,4-dione core can participate in hydrogen bonding interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. The bromine atom at the 5-position not only enhances the lipophilicity of the molecule but can also act as a handle for further chemical modifications, such as cross-coupling reactions. The ethyl group at the 1-position provides a degree of steric bulk and can influence the compound's solubility and metabolic stability.

This guide aims to be a comprehensive resource for researchers interested in the synthesis and application of this compound, providing a solid foundation for its use in the design and development of novel therapeutic agents.

Synthesis of this compound

The synthesis of the title compound is a two-step process that begins with the preparation of the precursor, 6-amino-1-ethyluracil, followed by its regioselective bromination at the C5 position.

Step 1: Synthesis of 6-amino-1-ethyluracil

The synthesis of N1-substituted 6-aminouracils is a well-established procedure in organic chemistry. A common and efficient method involves the condensation of a substituted urea with an active methylene compound, such as ethyl cyanoacetate.

Experimental Protocol: Synthesis of 6-amino-1-ethyluracil

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reactants: To the sodium ethoxide solution, add ethyl urea followed by the dropwise addition of ethyl cyanoacetate.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is acidified with a suitable acid (e.g., acetic acid) to precipitate the product. The solid is then collected by filtration, washed with water and a cold solvent (e.g., ethanol), and dried under vacuum to afford 6-amino-1-ethyluracil.

Rationale behind Experimental Choices:

-

Base Catalyst: Sodium ethoxide acts as a strong base to deprotonate the active methylene group of ethyl cyanoacetate, facilitating its nucleophilic attack on the carbonyl carbon of ethyl urea.

-

Solvent: Anhydrous ethanol is used as the solvent as it is compatible with the sodium ethoxide base and the reaction conditions.

-

Acidification: Acidification is necessary to neutralize the reaction mixture and protonate the uracil ring, leading to the precipitation of the final product.

Step 2: Bromination of 6-amino-1-ethyluracil

The C5 position of the 6-aminouracil ring is electron-rich due to the electron-donating effect of the amino group, making it susceptible to electrophilic substitution. The bromination of 6-aminouracils is a common and regioselective reaction. A reliable method for this transformation is the use of bromine in acetic acid in the presence of a buffer like sodium acetate.[3]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, dissolve 6-amino-1-ethyluracil in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Buffer: Add sodium acetate to the solution.[3]

-

Bromine Addition: Cool the mixture in an ice bath and add a solution of bromine in glacial acetic acid dropwise with vigorous stirring.[3]

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).[3]

-

Work-up and Isolation: The precipitated product is collected by filtration, washed with acetic acid, followed by water to remove any remaining salts and acid. The solid is then dried under vacuum to yield this compound.

Rationale behind Experimental Choices:

-

Electrophile: Molecular bromine (Br₂) is the electrophile that attacks the electron-rich C5 position of the uracil ring.

-

Solvent: Glacial acetic acid is a suitable solvent for both the starting material and the reagents and is relatively inert under the reaction conditions.

-

Buffer: Sodium acetate acts as a buffer to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction, preventing potential side reactions.[3]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its functional groups.

Table 1: Physicochemical Properties of this compound (Predicted and Analog-Based)

| Property | Value | Source |

| Molecular Formula | C₆H₈BrN₃O₂ | - |

| Molecular Weight | 234.05 g/mol | - |

| Appearance | Likely a solid | Analogues[4] |

| Melting Point | Expected to be high (>200 °C) | Analogues[3][4] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF) | General behavior of uracils |

The 6-aminouracil core is an enamine-like system, which makes the C5 position nucleophilic. This inherent reactivity is exploited in the synthesis of the compound itself via electrophilic bromination. The bromine atom at the C5 position can be displaced by strong nucleophiles, or it can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a gateway to a wide array of more complex derivatives.

The amino group at the C6 position can also undergo various reactions, such as acylation and condensation with carbonyl compounds, further expanding the synthetic utility of this scaffold.

Expected Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group). The protons of the amino group (-NH₂) will likely appear as a broad singlet, and the N-H proton of the uracil ring will also be a singlet, both of which are exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons of the uracil ring, the carbons of the ethyl group, and the two sp² carbons of the pyrimidine ring (C5 and C6). The C5 carbon will be significantly influenced by the attached bromine atom.

4.2. Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) in an approximate 1:1 ratio. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the amino and amide groups, as well as the C=O stretching vibrations of the dione system.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Triplet (CH₃), Quartet (CH₂), Broad Singlet (NH₂), Singlet (NH) |

| ¹³C NMR | Signals for C=O, C-Br, C-N, and aliphatic carbons |

| MS (EI) | Molecular ion peaks (M⁺, M⁺+2) with characteristic bromine isotope pattern |

| IR (KBr) | N-H stretches (~3400-3200 cm⁻¹), C=O stretches (~1700-1650 cm⁻¹) |

Applications in Drug Development

The 6-amino-5-bromopyrimidinedione scaffold is a valuable starting point for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The inherent biological activities of the pyrimidinedione core, combined with the synthetic versatility offered by the amino and bromo substituents, make this a privileged structure in medicinal chemistry.

5.1. Anticancer Agents

Many pyrimidine derivatives have been developed as anticancer drugs.[5] The 6-aminouracil moiety can be elaborated to form fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which have shown potent activity as kinase inhibitors and anti-inflammatory agents.[4] The bromine atom on the title compound can be utilized in cross-coupling reactions to introduce various aryl or heteroaryl groups, a common strategy in the design of kinase inhibitors that target the ATP-binding site.

5.2. Antiviral and Antimicrobial Agents

Substituted uracils are well-known for their antiviral properties. The ability of these molecules to act as nucleoside analogues allows them to interfere with viral replication processes. The this compound core can be further modified to generate compounds with potential activity against a range of viruses. Additionally, various heterocyclic compounds derived from 6-aminouracils have demonstrated antimicrobial activity.[2]

5.3. A Versatile Building Block for Chemical Libraries

Beyond specific therapeutic areas, this compound is an excellent starting material for the generation of compound libraries for high-throughput screening. The multiple points of diversification (the C5-bromo and C6-amino positions) allow for the rapid creation of a large number of structurally diverse molecules, increasing the probability of identifying novel hits against various biological targets.

Conclusion

This compound is a synthetically accessible and highly versatile chemical entity with significant potential in drug discovery and development. This guide has provided a detailed overview of its synthesis, chemical properties, and potential applications. The straightforward and robust synthetic protocols, combined with the multiple avenues for further chemical modification, make this compound an attractive building block for medicinal chemists. The insights provided herein are intended to facilitate the exploration of this promising scaffold in the ongoing quest for novel and effective therapeutic agents.

References

-

El-Zoghbi, M. S., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 15(7), 859. [Link]

-

Gevorgyan, A., et al. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Organic and Medicinal Chemistry International Journal, 10(5), 555796. [Link]

-

Abdel-Wahab, B. F., et al. (2015). Synthesis and reactions of some new 10H-phenothiazine derivatives. RSC Advances, 5(10), 7384-7391. [Link]

- Al-Omary, F. A., et al. (2015). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 7(12), 246-257.

-

Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(19), 6138-6141. [Link]

-

Wang, Z., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(10), 2669. [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

El-Sayed, N. F., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-25. [Link]

- Smith, A. M., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(10), 6546-6554.

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

-

El-Damasy, A. K., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1361-1377. [Link]

- Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-368.

-

El-Sayed, N. F., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-25. [Link]

-

Zubenko, A. D., et al. (2018). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2018(4), M1020. [Link]

- Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. (2015). Russian Journal of General Chemistry, 85, 2145-2150.

- El-Gohary, N. S. (2013). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry, 7(4), 734-772.

-

Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4(2), 39-60. [Link]

- Wang, Y., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry.

- Das, S., et al. (2008). 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1662.

- A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (2023). Organic Chemistry Research, 9(2), 133-157.

-

Wang, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863865. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Unassuming Architect: A Technical Guide to 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery, synthesis, and strategic application of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione (CAS 131598-61-3). Far from being a mere laboratory curiosity, this functionalized uracil derivative has emerged as a pivotal building block in medicinal chemistry. Its strategic design, incorporating a nucleophilic amino group, an activatable bromide, and an ethyl substituent for modulating solubility and steric interactions, renders it a versatile scaffold. This guide will illuminate the synthetic pathways to this key intermediate, explore its role in the construction of complex heterocyclic systems, and provide expert insights into its application in the development of targeted therapeutics.

Introduction: The Strategic Importance of the Pyrimidine-2,4-dione Core

The pyrimidine-2,4-dione (uracil) scaffold is a cornerstone in the design of bioactive molecules, owing to its prevalence in nucleic acids and its ability to engage in a multitude of biological interactions. The strategic functionalization of this core structure is a well-established paradigm in drug discovery. The subject of this guide, this compound, exemplifies this principle. The introduction of an amino group at the C6 position and a bromine atom at the C5 position creates a molecule with precisely tuned reactivity, poised for elaboration into more complex and potent therapeutic agents.

The ethyl group at the N1 position is not a trivial addition; it serves to enhance solubility in organic solvents and provides a steric handle that can influence the conformation of downstream products and their interaction with biological targets. This guide will demonstrate that the true value of this compound lies not in its intrinsic biological activity, but in its role as a versatile architect for the synthesis of innovative drug candidates.

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective utilization in multi-step syntheses. The table below summarizes the key data for this compound.

| Property | Value | Source(s) |

| CAS Number | 131598-61-3 | [1][2][3] |

| Molecular Formula | C₆H₈BrN₃O₂ | [4] |

| Molecular Weight | 234.05 g/mol | [3] |

| Appearance | White to pale yellow solid | [5] |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | 0-5°C | [5] |

The Genesis of a Versatile Intermediate: Synthesis and Mechanistic Considerations

The first documented synthesis of this compound can be traced back to the work of Rybar and colleagues in 1990. Their approach established a foundational two-step pathway that remains a logical and efficient method for its preparation.

Synthetic Pathway Overview

The synthesis commences with the commercially available 6-amino-1-ethyluracil, which is then subjected to electrophilic bromination at the electron-rich C5 position.

Caption: Synthetic route to the target compound.

Step-by-Step Experimental Protocol: Bromination of 6-Amino-1-ethyluracil

The following protocol is a representative procedure based on established methods for the bromination of 6-aminouracil derivatives.[6][7]

Materials:

-

6-Amino-1-ethyluracil

-

Glacial Acetic Acid

-

Sodium Acetate

-

Bromine

-

Ethanol

-

Water

Procedure:

-

A solution of 6-amino-1-ethyluracil (1 equivalent) is prepared in boiling glacial acetic acid.

-

Sodium acetate (1.3 equivalents) is added to the solution, and the mixture is allowed to cool slightly to 65-70°C.

-

A solution of bromine (2.1 equivalents) in glacial acetic acid is added dropwise with vigorous stirring over a period of 10-15 minutes.

-

The reaction mixture is stirred at room temperature for 12-18 hours, during which a precipitate forms.

-

The precipitate is collected by filtration, washed sequentially with cold acetic acid and water.

-

The crude product is dried and can be further purified by recrystallization from an appropriate solvent system, such as aqueous ethanol, to yield this compound as a solid.

Causality of Experimental Choices:

-

Glacial Acetic Acid: Serves as a polar protic solvent that can dissolve the starting material and facilitate the electrophilic substitution reaction.

-

Sodium Acetate: Acts as a base to buffer the reaction mixture, neutralizing the HBr generated during the reaction and preventing potential side reactions.

-

Excess Bromine: Ensures complete conversion of the starting material.

-

Controlled Temperature: The initial cooling prevents runaway reactions and potential over-bromination or degradation of the product.

A Gateway to Complexity: Applications in the Synthesis of Fused Heterocycles

The synthetic utility of this compound is most prominently demonstrated in its role as a precursor to fused pyrimidine systems, which are rich in biological activity. The presence of the C6-amino group and the C5-bromo substituent allows for a variety of cyclization strategies.

Synthesis of Pyrido[2,3-d]pyrimidines

A common application is the construction of the pyrido[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[8]

Caption: General workflow for pyrido[2,3-d]pyrimidine synthesis.

In a typical sequence, the bromide at the C5 position can undergo a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) to introduce a side chain. Subsequent intramolecular cyclization involving the C6-amino group and the newly introduced functionality leads to the formation of the fused pyridone ring. The choice of coupling partner is critical as it dictates the substitution pattern of the final product, allowing for the exploration of structure-activity relationships.

Elaboration to Pteridine Derivatives

While not directly utilizing the bromo-substituent for the key cyclization, the precursor to our title compound, 5,6-diamino-1-ethylpyrimidine-2,4(1H,3H)-dione, is a critical intermediate for the synthesis of pteridine derivatives. The bromo-derivative serves as a stable, storable precursor that can be readily converted to the diamino compound when needed. Pteridines are another class of heterocyclic compounds with significant biological relevance, including applications as dual-target inhibitors of BRD4 and PLK1.[9]

The synthesis involves the reaction of the 5,6-diaminouracil derivative with α-dicarbonyl compounds, leading to the formation of the fused pyrazine ring characteristic of pteridines.

Conclusion: An Indispensable Tool for the Medicinal Chemist

This compound, while unassuming in isolation, is a testament to the power of strategic molecular design. Its discovery and the development of its synthesis have provided medicinal chemists with a versatile and reliable tool for the construction of complex, biologically active molecules. The ability to selectively functionalize the uracil core at multiple positions has cemented its place as a key intermediate in the ongoing quest for novel therapeutics. This guide has provided a comprehensive overview of its history, synthesis, and applications, underscoring its importance for researchers and professionals in the field of drug development.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

- El-Zoghbi, M. S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(5), 748.

-

Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. (2021). Juniper Publishers. Retrieved January 14, 2026, from [Link]

-

Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. (n.d.). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]

Sources

- 1. This compound | 131598-61-3 [chemicalbook.com]

- 2. 131598-61-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [cymitquimica.com]

- 4. 131598-61-3|this compound|this compound|-范德生物科技公司 [39.100.107.131]

- 5. researchgate.net [researchgate.net]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

protocol for the synthesis of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

An Application Note for the Synthesis of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Abstract

This application note provides a comprehensive and validated , a key heterocyclic intermediate for drug discovery and development. The synthesis proceeds via the electrophilic bromination of 6-amino-1-ethyluracil. This document outlines the reaction mechanism, provides a detailed step-by-step procedure, specifies materials and safety precautions, and offers insights into the rationale behind critical experimental steps. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development, ensuring reproducibility and high-purity yields.

Introduction and Significance

Uracil and its derivatives are fundamental building blocks in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of substituents at various positions of the pyrimidine ring allows for the fine-tuning of their pharmacological properties. This compound is a valuable synthetic intermediate. The bromine atom at the C5 position serves as a versatile handle for further functionalization through various cross-coupling reactions, while the amino group at C6 and the ethyl group at N1 provide additional points for molecular elaboration. These structural features make it a crucial precursor for the synthesis of more complex heterocyclic systems, including pyrido[2,3-d]pyrimidines and other fused pyrimidines investigated as potential therapeutic agents.[1] This guide offers a robust and reliable method for its preparation on a laboratory scale.

Reaction Principle and Mechanism